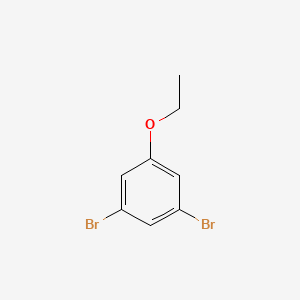

1,3-Dibromo-5-ethoxybenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-5-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706041 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136265-19-5 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibromo 5 Ethoxybenzene and Its Congeners

Established Reaction Pathways for Bromination and Ethoxylation of Benzene (B151609) Derivatives

Traditional synthetic approaches to 1,3-dibromo-5-ethoxybenzene and related compounds rely on fundamental reactions in organic chemistry: electrophilic aromatic substitution for the introduction of bromine atoms and etherification for the formation of the ethoxy group.

Electrophilic Aromatic Substitution Strategies for Dibromination

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The introduction of two bromine atoms meta to each other on a benzene ring is a key step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the bromination.

Starting with a meta-directing group is a common strategy. For instance, the nitration of benzene followed by reduction to aniline, and subsequent conversion to a diazonium salt allows for the introduction of bromine at the meta position. A second bromination would then be directed by the existing substituents. Alternatively, starting with a compound that already has a meta-directing group can simplify the process.

A more direct approach involves the bromination of a phenol (B47542). The hydroxyl group is a strongly activating ortho-, para-director. To achieve meta-dibromination, the directing influence of the hydroxyl group must be overcome or strategically utilized. In some cases, bromination of phenol in a polar solvent like water can lead to the formation of 2,4,6-tribromophenol (B41969) due to the high activation of the ring. However, by carefully controlling the reaction conditions and the brominating agent, different isomers can be obtained. For the synthesis of this compound, a common precursor is 3,5-dibromophenol (B1293799).

The bromination of phenol to obtain dibrominated products can be achieved using molecular bromine in an aqueous medium. The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the desired dibromophenol isomer.

Etherification Techniques for the Ethoxy Group Introduction

The Williamson ether synthesis is a widely used and effective method for preparing ethers, including aryl ethers like this compound. byjus.commasterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the starting material is typically 3,5-dibromophenol.

The first step in the Williamson ether synthesis is the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This is usually achieved by treating the phenol with a strong base such as sodium hydroxide (B78521) or potassium hydroxide. The resulting 3,5-dibromophenoxide ion then acts as a nucleophile and attacks an ethyl halide, such as ethyl bromide or ethyl iodide, to form this compound and a salt byproduct. youtube.com

The choice of base and solvent is important for the success of the Williamson ether synthesis. jk-sci.com Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can help to dissolve the reactants and facilitate the SN2 reaction. byjus.com Phase transfer catalysts can also be employed to enhance the reaction rate.

| Reactants | Reagents | Product | Reaction Type |

| 3,5-Dibromophenol, Ethyl halide | Strong base (e.g., NaOH, KOH) | This compound | Williamson Ether Synthesis (SN2) |

Advanced Synthetic Approaches to this compound

Beyond the classical methods, contemporary organic synthesis offers more sophisticated and often more efficient pathways to this compound and its derivatives. These advanced techniques include transition-metal-catalyzed reactions and the use of specialized reagents for targeted transformations.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, these methods can be employed to form diaryl ethers. While the direct synthesis of this compound via this method is less common than the Williamson ether synthesis, palladium catalysis is invaluable for creating more complex congeners.

For instance, a palladium N-heterocyclic carbene (NHC) catalyst system can be used for the synthesis of diaryl ethers through a C-O bond formation between an aryl chloride and a phenol. organic-chemistry.org This methodology could be adapted to couple this compound with other aryl groups, or to synthesize it from a suitably substituted aryl halide and an ethoxyphenol derivative. The catalyst is typically formed in situ from a palladium precursor, such as Pd(OAc)₂, and an N-heterocyclic carbene ligand precursor. organic-chemistry.org

Grignard Reagent Applications in Phenol Derivative Functionalization

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles used for forming new carbon-carbon bonds. mnstate.eduwikipedia.orgadichemistry.comleah4sci.com In the synthesis of derivatives of this compound, a Grignard reagent can be prepared from a brominated precursor and then reacted with an appropriate electrophile.

For example, a Grignard reagent could be formed from 1,3,5-tribromobenzene. Subsequent reaction with an ethylating agent could potentially introduce an ethyl group, which could then be oxidized to an ethoxy group in a multi-step sequence. However, a more direct application involves the functionalization of a pre-existing phenol derivative. A Grignard reagent can react with a protected phenol to introduce various alkyl or aryl groups. The Grignard reagent is typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. mnstate.eduwikipedia.orgleah4sci.com

Utility of Halogenating Reagents in Targeted Bromination, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087)

For precise and selective bromination, modern halogenating agents are often preferred over elemental bromine. One such reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). manac-inc.co.jpokayama-u.ac.jporganic-chemistry.orgconnectchemicals.comrsc.orggoogle.comresearchgate.net DBDMH is a stable, crystalline solid that serves as a convenient and safer source of electrophilic bromine. manac-inc.co.jpokayama-u.ac.jp It is particularly useful for the bromination of electron-rich aromatic compounds, including phenols and aromatic ethers. manac-inc.co.jporganic-chemistry.org

The use of DBDMH can offer improved regioselectivity compared to molecular bromine. For the synthesis of this compound, one could envision the direct dibromination of ethoxybenzene. The ethoxy group is an ortho-, para-director, so achieving the 3,5-dibromo substitution pattern would require specific reaction conditions or a multi-step strategy. However, DBDMH is highly effective for the ortho-monobromination of phenols. okayama-u.ac.jp This selectivity can be exploited in a synthetic route starting from a phenol, where one bromine is introduced, followed by etherification, and then a second bromination. The reaction conditions for bromination with DBDMH often involve a solvent such as chloroform (B151607) at room temperature. okayama-u.ac.jp

| Starting Material | Reagent | Key Feature |

| Phenols/Aromatic Ethers | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Selective and convenient source of electrophilic bromine. manac-inc.co.jpokayama-u.ac.jporganic-chemistry.org |

Stereoselective and Regioselective Synthesis Considerations

In the synthesis of substituted aromatic compounds such as this compound, the precise control over the arrangement of functional groups on the benzene ring is of paramount importance. This control is dictated by the principles of regioselectivity. As this compound is an achiral molecule, stereoselectivity is not a primary consideration in its synthesis, but achieving the correct substitution pattern—regioselectivity—is the critical challenge.

The synthesis of polysubstituted benzenes relies heavily on the directing effects of the substituents already present on the ring during electrophilic aromatic substitution. brainkart.comlibretexts.org Functional groups can direct incoming electrophiles to the ortho, meta, or para positions. The ethoxy group (-OCH₂CH₃) is a strongly activating ortho-, para-director, while a bromo group (-Br) is a deactivating, yet also ortho-, para-directing substituent. brainkart.com A direct bromination of ethoxybenzene would therefore yield a mixture of ortho- and para-isomers, not the desired 1,3,5-substituted product.

To achieve the 1,3,5-substitution pattern, the synthetic strategy must be carefully designed, often involving the introduction of a meta-directing group that is later converted to the desired functional group, or by starting with a pre-functionalized ring. A plausible synthetic pathway would involve leveraging the directing properties of different functional groups in a multi-step sequence.

Strategic Synthesis Approach:

A common strategy involves starting with a precursor that facilitates the desired meta orientation. For example, the synthesis could begin with a compound like 3,5-dibromoaniline. The amino group in this starting material can be converted into a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization followed by hydrolysis. nih.gov The resulting 3,5-dibromophenol can then be converted to the final product through a Williamson ether synthesis, where the phenoxide ion reacts with an ethyl halide (e.g., ethyl iodide) to form the ether linkage.

| Step | Reaction | Reagents | Purpose |

| 1 | Diazotization of 3,5-dibromoaniline | NaNO₂, aq. H₂SO₄, 0-5 °C | Converts the amino group into a diazonium salt. |

| 2 | Hydrolysis of diazonium salt | H₂O, heat | Replaces the diazonium group with a hydroxyl group to form 3,5-dibromophenol. |

| 3 | Williamson Ether Synthesis | Base (e.g., NaOH, K₂CO₃), Ethyl Halide (e.g., CH₃CH₂I) | Forms the ethoxy group by alkylating the phenol. |

This sequence ensures the correct placement of all substituents because the initial arrangement of the bromine atoms is locked in by the starting material.

Alternative modern approaches for the synthesis of 1,3,5-substituted benzenes include the indium(III)-catalyzed cyclotrimerization of alkynes. This method can provide excellent yields and complete regioselectivity, offering a more direct route to the core benzene structure. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is essential for minimizing environmental impact and improving safety and efficiency. These principles address aspects such as atom economy, the use of safer chemicals, energy efficiency, and waste reduction.

Atom Economy and Waste Reduction: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The multi-step synthesis described above involves substitution reactions which are inherently less atom-economical than addition reactions. For instance, the Sandmeyer reaction generates nitrogen gas and other inorganic salts as byproducts. nih.gov In contrast, reactions like alkyne cyclotrimerization are highly atom-economical as all the atoms of the reactants are incorporated into the final product. nih.gov

Safer Solvents and Reagents: A key focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives.

Solvents: Traditional organic syntheses often employ hazardous chlorinated solvents like carbon tetrachloride. Greener protocols advocate for their replacement with less toxic and more environmentally benign options such as acetonitrile or bio-based solvents derived from renewable feedstocks. researchgate.netrsc.org

Reagents: Elemental bromine (Br₂) is a highly toxic and corrosive reagent. While N-bromosuccinimide (NBS) is a common alternative for bromination, green chemistry encourages the development of catalytic systems or methods like halogen exchange, which can operate under milder and safer conditions. researchgate.netpku.edu.cn

Catalysis and Energy Efficiency: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow reactions to occur under milder conditions (lower temperature and pressure), and improve selectivity, all of which contribute to reduced energy consumption and less waste. For the synthesis of this compound, this could involve:

Using efficient Lewis acid catalysts for any bromination steps.

Employing phase-transfer catalysts in the Williamson ether synthesis to enhance reaction rates and eliminate the need for harsh solvents.

Developing reusable heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Waste Prevention | Multi-step synthesis with stoichiometric reagents. | Designing more efficient, convergent syntheses; using catalytic methods. |

| Atom Economy | Substitution reactions (e.g., Sandmeyer) with inherent byproducts. | Addition reactions like alkyne cyclotrimerization. nih.gov |

| Less Hazardous Synthesis | Use of elemental bromine. | Use of N-bromosuccinimide (NBS) or catalytic bromination methods. researchgate.net |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄, DCE). | Acetonitrile, water, or bio-based solvents. researchgate.netrsc.org |

| Energy Efficiency | Reactions requiring high temperatures and long reaction times. | Catalytic reactions at ambient temperature; microwave-assisted synthesis. |

| Use of Catalysis | Stoichiometric reagents. | Use of recyclable heterogeneous or phase-transfer catalysts. researchgate.net |

By integrating these principles, the synthesis of this compound and its congeners can be made more sustainable, safer, and more efficient.

Reaction Chemistry and Mechanistic Investigations of 1,3 Dibromo 5 Ethoxybenzene

Exploration of Nucleophilic Substitution Reactions on Bromine Centers

The bromine atoms on the benzene (B151609) ring of 1,3-dibromo-5-ethoxybenzene are potential sites for nucleophilic substitution. In these reactions, a nucleophile replaces one or both bromine atoms. Common reagents for such transformations include sodium methoxide (B1231860) or potassium tert-butoxide, often in polar aprotic solvents. The bromine atoms function as leaving groups during these substitution reactions. The electron-withdrawing nature of the bromine atoms can make the aromatic ring more susceptible to nucleophilic attack, particularly when strong electron-withdrawing groups are also present.

Electrophilic Aromatic Substitution Patterns Directed by Substituents

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. The ethoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. Conversely, the bromine atoms are deactivating yet ortho-, para-directing. In the case of this compound, the positions ortho and para to the ethoxy group are already occupied by bromine atoms. The directing effects of the substituents are therefore a key consideration in predicting the outcome of EAS reactions. For instance, in the bromination of similar alkoxybenzene derivatives, the alkoxy group directs the incoming bromine to the ortho and para positions.

The general mechanism for electrophilic aromatic substitution involves two main steps. Initially, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation known as a sigma complex or benzenonium ion. minia.edu.eglibretexts.org This step is typically the rate-determining step. libretexts.org In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

Cross-Coupling Reactions Involving this compound as a Substrate

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comsigmaaldrich.com This reaction is widely used to form carbon-carbon bonds. yonedalabs.com this compound can serve as the aryl halide component in such couplings. The reaction typically employs a palladium catalyst, a base such as potassium carbonate, and a suitable solvent system, which may include water.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of two bromine atoms on this compound allows for the potential of both mono- and di-substitution, depending on the reaction conditions and stoichiometry of the reagents. mdpi.com

Table 1: Example of Suzuki-Miyaura Coupling Conditions

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid | Coupling Partner |

| Catalyst | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand | Facilitates the reaction |

| Base | Potassium carbonate | Activates the organoboron species |

| Solvent | Toluene/Water | Reaction medium |

| Temperature | 80-100 °C | To drive the reaction |

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com It is a powerful method for the synthesis of aryl alkynes. mdpi.com The reaction is typically carried out in the presence of an amine base. walisongo.ac.id this compound can be used as the aryl halide, allowing for the introduction of one or two alkynyl groups.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction is a significant tool for synthesizing arylamines. organic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of the reaction. libretexts.org this compound can be a substrate in this reaction, leading to the formation of mono- or di-aminated products.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl bromide) with an alkene. mdpi.comuwindsor.ca This reaction forms a new carbon-carbon bond at one of the vinylic carbons of the alkene. mdpi.com The reaction typically requires a base and proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. uwindsor.ca

Role of the Ethoxy Group in Modulating Aromatic Reactivity

The ethoxy group (-OCH2CH3) significantly influences the reactivity of the benzene ring in this compound. libretexts.org

Directing Effects: As an ortho-, para-director, the ethoxy group would typically direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In this compound, these positions are already substituted with bromine atoms. This substitution pattern can influence the regioselectivity of further reactions.

Influence on Cross-Coupling: In metal-catalyzed cross-coupling reactions, the electronic nature of the substituents can affect the rate of the oxidative addition step. The electron-donating nature of the ethoxy group can slightly hinder the oxidative addition of the C-Br bond to the palladium catalyst compared to an unsubstituted bromobenzene.

Oxidation and Reduction Chemistry of the Aromatic Nucleus and Substituents

The aromatic nucleus of this compound is generally stable to oxidation and reduction under standard conditions. However, the substituents can undergo such transformations.

Oxidation: While the benzene ring itself is resistant to oxidation, the ethoxy group could potentially be oxidized under harsh conditions, although this is not a common transformation. For related compounds, oxidizing agents like potassium permanganate (B83412) or chromium trioxide have been mentioned for the oxidation of alkoxy groups.

Reduction: The bromine atoms on the ring can be reduced to hydrogen atoms. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. Another method is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process, known as hydrodehalogenation, replaces the bromine atoms with hydrogen.

Supramolecular Interactions and Crystal Engineering of 1,3 Dibromo 5 Ethoxybenzene Systems

Halogen Bonding Phenomena in Solid-State Structures

Halogen bonds are highly directional, non-covalent interactions that have become a significant tool in the field of crystal engineering. researchgate.net Their moderate strength and high directionality make them ideal for constructing organized supramolecular assemblies. mdpi.comresearchgate.net

The foundation of halogen bonding lies in the anisotropic distribution of electron density around a covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. researchgate.netresearchgate.netnih.gov In 1,3-Dibromo-5-ethoxybenzene, the bromine atoms exhibit prominent σ-holes, which can be visualized through electrostatic potential maps where they appear as blue, electron-deficient regions. researchgate.netresearchgate.netnih.gov This positive σ-hole can then interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as a lone pair of electrons or a π-system. mdpi.com

The electron-withdrawing nature of the benzene (B151609) ring and the other bromine atom in this compound enhances the positive character of the σ-hole on each bromine atom, making them effective halogen bond donors. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in characterizing the structural and energetic features of these interactions. rsc.org

The directionality of halogen bonds plays a crucial role in dictating the packing of this compound molecules in the solid state. researchgate.net Specifically, "Type II" halogen-halogen contacts, where the C-Br bond of one molecule is roughly perpendicular to the C-Br bond of another, are a key structure-directing interaction. researchgate.netnih.gov This geometry allows for the favorable interaction between the positive σ-hole of one bromine atom and the negative equatorial electron density of another. researchgate.net

Studies on 1,3-dibromo-5-alkoxybenzene derivatives at liquid/solid interfaces have revealed the formation of complex, well-ordered monolayers. nih.gov In the case of 1,3-dibromo-5-octadecyloxybenzene, a "bricklayer" pattern is observed, consisting of alternating clusters of four and six molecules. nih.gov This intricate arrangement is stabilized by a combination of Type II halogen-halogen contacts and hydrogen bonds between the bromine atoms and aromatic C-H groups. nih.gov These findings underscore the ability of halogen bonds to guide the self-assembly of even structurally simple molecules into complex supramolecular networks. nih.gov

| Interaction Type | Description | Significance in Packing |

| Type II Halogen Bond | Interaction between the positive σ-hole of one Br atom and the negative equatorial region of another. researchgate.netnih.gov | Directs the formation of specific synthons and influences the overall crystal lattice. rsc.org |

| C-H···Br Hydrogen Bond | A weaker interaction between an aromatic C-H group and a bromine atom. nih.gov | Contributes to the stabilization of the overall supramolecular network. nih.gov |

Non-Covalent Interactions Beyond Halogen Bonding

Aromatic rings, with their electron-rich π-systems, can interact with each other through π-π stacking. canada.camdpi.com These interactions, while generally weaker than halogen bonds, are crucial in the close packing of aromatic molecules. canada.ca The presence of bromine atoms on the benzene ring can, however, influence the geometry and prevalence of π-π stacking. In some anisole (B1667542) derivatives, π-π interactions were only observed in the absence of bromine, suggesting that the halogen atoms can sterically hinder or electronically disfavor close parallel stacking of the aromatic rings. nih.gov In other systems, the interplay between halogen bonding and π-π stacking can lead to complex three-dimensional structures.

Van der Waals forces, though individually weak and non-directional, collectively contribute to the stabilization of the crystal lattice. In derivatives of this compound with long alkyl chains, the van der Waals interactions between these interdigitated chains are a major stabilizing factor in the formation of self-assembled monolayers. nih.gov

Hydrogen bonding, although not as prominent as in molecules with classic hydrogen bond donors like -OH or -NH groups, can still occur. As mentioned earlier, weak C-H···Br hydrogen bonds have been identified as contributing to the stability of self-assembled networks of 1,3-dibromo-5-alkoxybenzene derivatives. nih.gov In related systems, C-H···O and C-H···π interactions have also been observed, highlighting the variety of weak interactions that can influence molecular recognition and crystal packing. mdpi.comnih.gov

Design of Supramolecular Networks Utilizing this compound Derivatives

The predictable and directional nature of halogen bonding makes this compound and its derivatives excellent building blocks for the rational design of supramolecular networks. researchgate.netrsc.org By modifying the substituents on the benzene ring, chemists can tune the strength and directionality of the non-covalent interactions, allowing for the construction of networks with desired topologies and properties.

The ability to form complex structures, such as the alternating hexamer and tetramer patterns observed for 1,3-dibromo-5-octadecyloxybenzene, showcases the potential of these building blocks in creating sophisticated two-dimensional materials. nih.gov

| Building Block | Key Interactions | Resulting Supramolecular Structure |

| 1,3-Dibromo-5-methoxybenzene | Halogen bonding (Br···Br) | Predicted to form dimer synthons analogous to hydrogen-bonded systems. rsc.org |

| 1,3-Dibromo-5-octadecyloxybenzene | Halogen bonding (Br···Br), C-H···Br hydrogen bonds, van der Waals forces. nih.gov | Complex bricklayer monolayer with alternating hexamers and tetramers. nih.gov |

Two-Dimensional Crystal Engineering Applications

The compound this compound is a key building block in the field of two-dimensional (2D) crystal engineering, which focuses on the design and construction of ordered molecular assemblies on solid surfaces. The predictable nature of halogen bonding, in conjunction with other non-covalent interactions, allows for the rational design of supramolecular networks. The self-assembly of 1,3-dibromo-5-alkoxybenzene derivatives on surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG) has been a subject of significant research.

The primary driving force for the assembly of these molecules is the halogen bond, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region. In the case of this compound, the bromine atoms act as halogen bond donors. The electrostatic potential map of this compound clearly illustrates the positive σ-hole on the bromine atoms, which facilitates the formation of Br···Br interactions. researchgate.netresearchgate.net

Research combining scanning tunneling microscopy (STM) and density functional theory (DFT) has provided detailed insights into the self-assembly of analogous 1,3-dibromo-5-alkoxybenzenes on surfaces. rsc.org While direct experimental data for the ethoxy derivative is limited in the literature, studies on closely related derivatives, such as those with methoxy (B1213986) and longer alkyl chains, offer a strong basis for understanding its behavior.

Theoretical calculations on the dimer of the closely related 1,3-dibromo-5-methoxybenzene have been used to predict the most stable interaction motifs. rsc.org These calculations highlight the energetic favorability of specific halogen-bonded dimer synthons, which are the fundamental building blocks of the larger 2D network. The stability of these dimers is governed by a combination of halogen bonding and weaker van der Waals interactions.

The following table summarizes the calculated interaction energies for different possible dimer configurations of 1,3-dibromo-5-methoxybenzene, which serves as a model for the ethoxy derivative.

| Dimer Synthon | Interaction Type | Calculated Interaction Energy (kJ/mol) | Description |

|---|---|---|---|

| Synthon 1 | Type II Halogen Bond | -12.6 | A linear or near-linear arrangement between the two bromine atoms of adjacent molecules. |

| Synthon 2 | Van der Waals | -10.9 | A slipped-parallel arrangement maximizing dispersion forces between the aromatic rings. |

| Synthon 3 | Van der Waals | -9.6 | An alternative slipped-parallel arrangement. |

Note: Data is based on DFT calculations for 1,3-dibromo-5-methoxybenzene as a proxy for this compound. rsc.org

Experimentally, STM studies at the liquid/solid interface reveal that 1,3-dibromo-5-alkoxybenzene derivatives form complex, ordered monolayers on HOPG. researchgate.netrsc.org Instead of forming simple, continuous rows, these molecules often assemble into fractured lamellar structures composed of discrete, halogen-bonded molecular clusters. rsc.org This deviation from idealized models underscores the subtle interplay between intermolecular interactions (halogen bonding, van der Waals forces) and molecule-substrate interactions that dictates the final supramolecular architecture.

The general characteristics of the self-assembled monolayers of 1,3-dibromo-5-alkoxybenzene derivatives on HOPG are presented in the table below.

| Parameter | Observation | Governing Interactions |

|---|---|---|

| Primary Assembly Motif | Formation of halogen-bonded clusters (e.g., hexamers, tetramers). rsc.org | Br···Br halogen bonds, C–H···Br interactions. |

| Overall Network Structure | Fractured double-row patterns instead of continuous lamellae. rsc.org | Interplay between halogen bonding, van der Waals forces, and substrate interactions. |

| Molecular Orientation | Molecules lie flat on the HOPG surface. | Van der Waals interaction between the aromatic core and the graphite substrate. |

The use of this compound and its analogues in 2D crystal engineering demonstrates the potential of halogen bonding as a reliable tool for constructing complex supramolecular architectures on surfaces. While the predictability of the final network structure can be complex, the understanding of the fundamental interaction synthons provides a solid foundation for the rational design of novel functional materials at the nanoscale.

Advanced Spectroscopic and Computational Analysis of 1,3 Dibromo 5 Ethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1,3-Dibromo-5-ethoxybenzene, both ¹H and ¹³C NMR, along with 2D techniques, provide a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the aromatic protons and the protons of the ethoxy group are clearly distinguishable. rsc.org The spectrum shows a singlet at 7.20 ppm corresponding to the single proton at the C2 position of the benzene (B151609) ring. rsc.org Two additional protons on the aromatic ring appear as a singlet at 6.96 ppm. rsc.org

The ethoxy group gives rise to a quartet at 3.99 ppm, which is attributed to the two methylene (B1212753) (-OCH₂-) protons. rsc.org This quartet splitting pattern is due to the coupling with the three methyl (-CH₃) protons, with a coupling constant (³J) of 7.0 Hz. rsc.org The methyl protons themselves appear as a triplet at 1.38 ppm, also with a coupling constant (³J) of 7.0 Hz, confirming the adjacent methylene group. rsc.org

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.20 | s | - | 1H | Ar-H (C2-H) |

| 6.96 | s | - | 2H | Ar-H (C4-H, C6-H) |

| 3.99 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.38 | t | 7.0 | 3H | -OCH₂CH₃ |

s = singlet, t = triplet, q = quartet

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides further structural confirmation. rsc.org The carbon atom attached to the ethoxy group (C5) is the most deshielded of the aromatic carbons, appearing at 160.3 ppm. rsc.org The carbon atoms directly bonded to the bromine atoms (C1 and C3) are found at 123.2 ppm. rsc.org The signal at 126.4 ppm is assigned to the C2 carbon, while the signal at 117.1 ppm corresponds to the C4 and C6 carbons. rsc.org The ethoxy group carbons are observed at 64.3 ppm for the methylene carbon (-OCH₂-) and 14.7 ppm for the methyl carbon (-CH₃). rsc.org

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 160.3 | C5 (C-O) |

| 126.4 | C2 |

| 123.2 | C1, C3 (C-Br) |

| 117.1 | C4, C6 |

| 64.3 | -OCH₂CH₃ |

| 14.7 | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature. The molecular ion peak would appear as a characteristic cluster.

The fragmentation of aromatic ethers often involves cleavage of the ether bond. libretexts.org A primary fragmentation pathway for this compound would likely be the loss of the ethyl group (C₂H₅•, 29 Da) or the ethoxy radical (•OC₂H₅, 45 Da), leading to significant fragment ions. libretexts.orgchemguide.co.uk Further fragmentation of the aromatic ring, such as the loss of bromine atoms or CO, can also occur. chemguide.co.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would appear as strong bands in the 1250-1000 cm⁻¹ region. The C-Br stretching vibrations typically occur at lower frequencies, in the range of 600-500 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

While a specific IR spectrum for this compound was not found, the IR spectrum of the related compound 1,3-dibromobenzene (B47543) shows characteristic peaks for C-H and C-C aromatic vibrations. nist.gov

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the search results, related studies on similar molecules highlight its potential for forming specific packing arrangements and intermolecular interactions, such as halogen bonding. researchgate.net Computational studies have been performed to simulate the packing of this compound, suggesting the importance of halogen bonding in its supramolecular assembly. researchgate.netresearchgate.net The electrostatic potential map of the molecule shows a positive region (σ-hole) on the bromine atoms, which can participate in halogen bonding interactions. researchgate.netresearchgate.net

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool for investigating the properties of this compound at the molecular level. These theoretical methods provide deep insights into the molecule's electronic structure, conformational behavior, and reactivity, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Validation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. It is frequently employed to predict the optimized geometry, vibrational frequencies, and electronic characteristics of molecules like this compound. globalresearchonline.net DFT calculations are instrumental in validating experimental findings and providing a deeper understanding of the molecular structure.

Research Findings: Studies on halogenated benzene derivatives often utilize DFT methods to elucidate their structural and electronic nature. nih.govresearchgate.net For instance, calculations are performed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These optimized structures represent the molecule at its lowest energy state. In the context of substituted benzenes, DFT is used to understand how substituents like bromine and ethoxy groups influence the aromatic system's electron density and aromaticity. researchgate.net The inclusion of electron-withdrawing groups like halogens and electron-donating groups like ethoxy moieties alters the charge distribution within the benzene ring. globalresearchonline.net

DFT calculations, often at levels like B3LYP or with dispersion-corrected functionals such as ωB97X-D, are used to model intermolecular interactions, such as halogen bonding and hydrogen bonding, which are critical in the crystal engineering of bromo-aromatic compounds. researchgate.netnih.govchemicalpapers.com For example, DFT has been used to evaluate the energetic features of halogen bonds in related systems. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. globalresearchonline.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets in the Study of Halogenated Benzenes

| Methodology Component | Examples | Purpose in Analyzing this compound |

|---|---|---|

| DFT Functionals | B3LYP, ωB97X-D, M06-L | To approximate the exchange-correlation energy, providing a balance between computational cost and accuracy for predicting molecular properties. researchgate.netchemicalpapers.comresearchgate.net |

| Basis Sets | 6-31G+, 6-311++G(d,p), cc-pVTZ, aug-cc-pVTZ | To describe the atomic orbitals used in the calculation. Larger basis sets with polarization and diffuse functions are essential for accurately modeling non-covalent interactions and electron distribution in molecules with heavy atoms like bromine. globalresearchonline.netresearchgate.netchemicalpapers.com |

| Corrections | Dispersion corrections (e.g., -D3), Basis Set Superposition Error (BSSE) | To account for van der Waals forces (dispersion), which are critical for studying intermolecular interactions, and to correct for artificial stabilization in dimer calculations. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides static, time-independent properties, MD allows for the exploration of a molecule's conformational landscape and dynamic behavior in different environments (e.g., in solution or as part of a larger assembly). acs.org

Research Findings: While specific MD simulation studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in the provided literature, this methodology is widely applied to similar and more complex systems. For example, MD simulations are used to study the self-assembly of alkoxybenzene derivatives on surfaces and to understand the stability of different packing arrangements. nih.govresearchgate.net For a molecule like this compound, the primary conformational flexibility arises from the rotation of the ethoxy group. The two key dihedral angles are C(2)-C(1)-O-C(ethyl) and C(1)-O-C(ethyl)-C(methyl). MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different physical states and how it interacts with other molecules. acs.org

Table 2: Application of Molecular Dynamics to this compound

| Simulation Aspect | Description | Relevance |

|---|---|---|

| Force Field | A set of parameters and equations (e.g., CHARMM, AMBER) that defines the potential energy of the system. For novel molecules, parameters may need to be derived from quantum mechanical calculations. | Determines the accuracy of the simulation by modeling the bonded and non-bonded interactions within and between molecules. |

| Conformational Sampling | The simulation trajectory provides a statistical sample of the different conformations the molecule can adopt at a given temperature. | Identifies the most stable (lowest energy) conformations of the ethoxy group relative to the benzene ring and the energy barriers for rotation. |

| Solvent Effects | Simulations can be run in an explicit solvent box (e.g., water, ethanol) to model the influence of the environment on conformational preference. | Provides a more realistic model of the molecule's behavior in solution, which is essential for predicting its properties in chemical reactions or biological systems. |

Electrostatic Potential Mapping and Frontier Molecular Orbital Theory

Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) theory are two conceptual tools derived from electronic structure calculations that are invaluable for predicting chemical reactivity. researchgate.netresearchtrends.net

Electrostatic Potential Mapping: The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com

For this compound, MEP maps clearly illustrate the molecule's electronic features. researchgate.netnih.govresearchgate.net The oxygen atom of the ethoxy group represents a site of negative electrostatic potential, making it a hydrogen bond acceptor. The hydrogen atoms of the aromatic ring and the ethyl group are regions of positive potential. A key feature for halogenated aromatics is the presence of a "sigma-hole," an electropositive region on the outermost portion of the bromine atoms along the C-Br bond axis. researchgate.netnih.govresearchgate.net This positive cap is crucial for the formation of halogen bonds, where the bromine atom acts as an electrophile (a halogen bond donor). researchgate.net

Frontier Molecular Orbital Theory: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and localization of these orbitals are key to understanding reaction mechanisms. researchtrends.netimperial.ac.uk

In this compound, the HOMO and LUMO are primarily centered on the aromatic ring. The electron-donating ethoxy group raises the energy of the HOMO, making the ring more susceptible to electrophilic attack compared to unsubstituted benzene. Conversely, the electron-withdrawing bromine atoms lower the energy of the LUMO, making the molecule more amenable to nucleophilic attack than benzene, although electrophilic substitution is generally more common for such activated rings. The distribution of these orbitals dictates the regioselectivity of reactions. DFT calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO. researchtrends.netacs.org

Table 3: FMO and MEP Analysis of this compound

| Concept | Key Feature | Predicted Reactivity |

|---|---|---|

| HOMO | Delocalized π-orbital on the benzene ring, with significant contribution from the ethoxy group's oxygen atom. | Site of electrophilic attack. The ethoxy group directs electrophiles to the ortho and para positions (positions 2, 4, and 6). |

| LUMO | Delocalized π*-orbital on the benzene ring, influenced by the electronegative bromine atoms. researchtrends.net | Site for nucleophilic attack. Can be involved in charge-transfer interactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| MEP: Negative Regions | Concentrated on the oxygen atom of the ethoxy group. | Indicates the primary site for hydrogen bonding and interaction with electrophiles. researchgate.netmdpi.com |

| MEP: Positive Regions | Located on the hydrogen atoms and, notably, on the bromine atoms (sigma-hole). researchgate.netresearchgate.net | The sigma-hole on the bromine atoms is a key site for halogen bonding, acting as a Lewis acidic site. researchgate.net |

Applications of 1,3 Dibromo 5 Ethoxybenzene As a Synthetic Intermediate

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and structural properties of 1,3-Dibromo-5-ethoxybenzene make it an important starting material for functional organic materials, which are designed to have specific optical, electronic, or self-assembly properties.

The di-brominated nature of this compound makes it an ideal monomer for step-growth polymerization reactions. The two bromine atoms can act as coupling sites in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the creation of rigid, conjugated polymeric or oligomeric chains where the 3,5-di-substituted ethoxybenzene unit is systematically integrated. The presence of the ethoxy group enhances the solubility of the resulting polymers in organic solvents, a crucial factor for processability. These polymers, often classified as poly(phenylene ether) derivatives, are investigated for their potential in applications requiring thermal stability and specific electronic properties.

In the field of crystal engineering and supramolecular chemistry, this compound is a key building block for designing self-assembling two-dimensional (2D) networks. rsc.org The bromine atoms on the benzene (B151609) ring can participate in highly directional, non-covalent interactions known as halogen bonds. researchgate.net These interactions arise from a region of positive electrostatic potential on the bromine atom, often called a σ-hole, which can interact with a region of negative potential on an adjacent molecule. rsc.orgresearchgate.net

Research has shown that 1,3-dibromo-5-alkoxybenzene derivatives can form predictable, ordered structures on surfaces, mimicking the patterns formed by analogous hydrogen-bonded molecules like alkoxy isophthalic acids. rsc.org Density Functional Theory (DFT) calculations performed on the related compound 1,3-dibromo-5-methoxybenzene have confirmed the stability of dimers formed through these halogen bonds, underscoring their structure-directing ability. rsc.org This makes this compound a valuable tool for the bottom-up construction of complex supramolecular architectures and host-guest systems. researchgate.net

Table 1: DFT Calculation Results for Dimer Structures of a Model Compound This table is based on research findings for the analogous compound 1,3-dibromo-5-methoxybenzene to illustrate the role of halogen bonding.

| Dimer Configuration | Type of Primary Interaction | Predicted Stability | Reference |

| Dimer 1 | Type II Halogen Bond (Br···Br) | High | rsc.org |

| Dimer 2 | C-H···Br Interaction | Moderate | rsc.org |

| Dimer 3 | π-stacking | Low | rsc.org |

Development of Heterocyclic Compounds from this compound Scaffolds

The this compound scaffold is also employed in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. One established synthetic strategy involves an intramolecular radical cyclization. In an analogous synthesis, a related dibromo-alkoxybenzene derivative was used to form a 6H-benzo[c]chromene ring system. researchgate.net

This type of transformation can be adapted for this compound. Typically, a side chain containing a radical acceptor is first attached to the ring, often via substitution of one of the bromine atoms. Then, a radical is generated at the remaining C-Br bond, which subsequently cyclizes onto the side chain to form a new five- or six-membered heterocyclic ring fused to the original benzene ring. This method provides a powerful route to complex polycyclic systems from a relatively simple starting material.

Fine Chemical Synthesis Utilizing Aryl Bromide Reactivity

The primary utility of this compound in fine chemical synthesis stems from the high reactivity of its two carbon-bromine (C-Br) bonds. cymitquimica.com These bonds are susceptible to a wide array of powerful synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This allows chemists to form new carbon-carbon and carbon-heteroatom bonds with high precision and in good yields, making it a valuable organic building block. bldpharm.com

Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of new alkyl or aryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties into the aromatic ring.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted anilines.

Heck Coupling: Reaction with alkenes to form C-C bonds, attaching vinyl groups.

The presence of two bromine atoms allows for sequential or double coupling reactions, providing a pathway to highly functionalized and complex molecular targets from a single precursor.

Table 2: Common Cross-Coupling Reactions Utilizing the Aryl Bromide Moieties

| Reaction Name | Reagent Type | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound | Carbon-Carbon |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen |

| Heck Coupling | Alkene | Carbon-Carbon |

| Stille Coupling | Organotin Compound | Carbon-Carbon |

Environmental Considerations and Degradation Pathways of Brominated Aromatic Ethers

Academic Studies on Environmental Fate and Transformation Processes

The environmental fate of brominated aromatic ethers is largely determined by their susceptibility to degradation through processes such as photolysis and microbial action. These transformations can reduce the persistence of the parent compounds but may also lead to the formation of various byproducts.

Photodegradation, or photolysis, is a significant pathway for the breakdown of many brominated aromatic compounds in the environment. diva-portal.org This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of carbon-bromine (C-Br) bonds. mdpi.comusask.ca

The primary mechanism for the photolytic degradation of polybrominated diphenyl ethers (PBDEs), a related class of compounds, is stepwise reductive debromination. mdpi.comusask.ca This reaction involves the removal of bromine atoms, which are replaced by hydrogen atoms. The process is often sequential, leading to the formation of less-brominated congeners. mdpi.com For instance, studies on highly brominated diphenyl ethers have shown that they degrade via stepwise reductive debromination when exposed to sunlight in organic solvents. usask.ca The rate and extent of photodegradation can be influenced by factors such as the presence of organic matter and the specific matrix (e.g., water, soil). mdpi.com In addition to debromination, other photochemical reactions can occur, such as intramolecular elimination, which can lead to the formation of brominated dibenzofurans from hydroxylated PBDEs. mdpi.comacs.org Although photodegradation can occur indoors through windows or artificial lighting, the reaction rates are generally slower than in direct sunlight. diva-portal.org

Microbial degradation is another crucial process governing the environmental fate of brominated aromatic ethers. Various bacterial strains have been identified that can transform these compounds under both aerobic and anaerobic conditions. ucanr.eduresearchgate.net

Aerobic biodegradation is often carried out by bacteria that can degrade polychlorinated biphenyls (PCBs), such as strains of Rhodococcus and Burkholderia. ucanr.eduacs.org The extent of transformation is often inversely proportional to the degree of bromination, with less-brominated congeners being more readily degraded. acs.org The aerobic pathway can involve the hydroxylation of the aromatic ring, followed by ether bond cleavage and subsequent ring opening, ultimately mineralizing the compound. researchgate.netiwaponline.com For example, the bacterium Pseudomonas asplenii has been shown to degrade pentabromobiphenyl ether through debromination and ring-opening, eventually entering the tricarboxylic acid cycle. iwaponline.com

Anaerobic biotransformation typically involves reductive debromination, where bacteria use the brominated compound as an electron acceptor. This process is particularly important for highly brominated ethers. researchgate.net The combination of anaerobic and subsequent aerobic conditions can be effective for the complete degradation of these pollutants. researchgate.net

Formation of Degradation Products and Their Chemical Characterization

The degradation of brominated aromatic ethers results in the formation of various transformation products, the nature of which depends on the specific degradation pathway.

Photodegradation primarily leads to the formation of lower-brominated aromatic ethers through the removal of bromine atoms. mdpi.com Additionally, hydroxylated intermediates (bromophenols) and more complex compounds like brominated dibenzofurans can be formed, particularly from the photolysis of hydroxylated parent compounds. mdpi.comacs.org

Biotransformation can yield a range of products. Aerobic pathways can produce hydroxylated brominated diphenyl ethers, brominated phenols, and brominated catechols. researchgate.net A study on the metabolism of 1,3-dibromobenzene (B47543) in rats, a related compound, identified dibromophenols, bromophenol, and various sulfur-containing metabolites like dibromothiophenols in urine. nih.gov Anaerobic degradation mainly results in less-brominated congeners. The table below summarizes potential degradation products identified from studies on related brominated aromatic compounds.

Table 1: Potential Degradation Products of Brominated Aromatic Ethers

| Degradation Pathway | Parent Compound Class | Potential Degradation Products | Supporting Research |

|---|---|---|---|

| Photodegradation | Polybrominated Diphenyl Ethers (PBDEs) | Lower brominated PBDEs, Hydroxylated BDEs, Bromophenols, Brominated Dibenzofurans | mdpi.comacs.org |

| Aerobic Biotransformation | Polybrominated Biphenyl Ethers | Diphenyl ether, Phenol (B47542), Hydroxylated metabolites | iwaponline.com |

| Aerobic Biotransformation | Polybrominated Diphenyl Ethers (PBDEs) | Hydroxylated brominated diphenyl ethers, Brominated phenols, Brominated catechols | researchgate.netacs.org |

| Mammalian Metabolism | 1,3-Dibromobenzene | Dibromophenols, Bromophenol, Dibromothiophenols | nih.gov |

Methodologies for the Detection and Analysis of Brominated Ethers in Environmental Samples

Accurate detection and quantification of brominated aromatic ethers like 1,3-Dibromo-5-ethoxybenzene in environmental samples are essential for monitoring their distribution and fate. The primary analytical technique for this purpose is gas chromatography (GC) coupled with mass spectrometry (MS). acs.orgnih.gov

GC-MS allows for the separation of complex mixtures and the identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns. acs.org For enhanced sensitivity and selectivity, especially at low concentrations found in environmental samples, tandem mass spectrometry (GC-MS/MS) is often employed. chromatographyonline.comresearchgate.net The choice of ionization source can also be critical. While electron ionization (EI) is common, atmospheric pressure chemical ionization (APCI) has been shown to increase sensitivity for some brominated flame retardants, particularly highly brominated congeners. chromatographyonline.com

Sample preparation is a crucial step before instrumental analysis and typically involves extraction from the sample matrix (e.g., water, soil, biota) followed by cleanup to remove interfering substances. au.dkdokumen.pub The isotope dilution method, where a known amount of an isotopically labeled standard is added to the sample before processing, is often used to ensure accurate quantification. researchgate.net The table below summarizes the key methodologies used for the analysis of these compounds.

Table 2: Methodologies for Environmental Analysis of Brominated Ethers

| Analytical Technique | Ionization Method | Key Advantages | Application |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Robust, widely available, good for structural elucidation. | General screening and quantification of brominated compounds. acs.orgnih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Electron Ionization (EI) | High selectivity and sensitivity, reduces matrix interference. | Analysis of trace levels in complex matrices like biotic samples. researchgate.net |

| Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (GC-APCI-MS/MS) | Atmospheric Pressure Chemical Ionization (APCI) | Enhanced sensitivity for highly brominated compounds. | Trace analysis in challenging matrices such as food. chromatographyonline.com |

| Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) | Negative Chemical Ionization (NCI) | High selectivity for electrophilic compounds like brominated aromatics. | Selective detection of brominated compounds. acs.org |

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While 1,3-dibromo-5-ethoxybenzene is commercially available, future research will likely focus on developing more efficient, sustainable, and selective synthetic methodologies for it and its derivatives. Current multi-step syntheses for polyhalogenated and functionalized benzenes can be inefficient, sometimes requiring harsh conditions and leading to mixtures of isomers that are difficult to separate. rsc.org

Future synthetic strategies could include:

Catalytic C-H Bromination: Developing novel catalyst systems that can directly and selectively brominate the meta-positions of phenoxy ethers would represent a significant advance. This would reduce the number of synthetic steps and the amount of waste generated compared to traditional electrophilic aromatic substitution methods.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of reactive intermediates like bromine.

Late-Stage Functionalization: Research into methods that allow for the precise introduction of the ethoxy group or other functionalities onto a pre-existing 1,3-dibromobenzene (B47543) core could provide modular access to a wide range of derivatives for various applications. rsc.org This is particularly relevant for creating libraries of compounds for screening in materials or biological applications.

Improving the synthesis is crucial, as the availability of high-purity, structurally diverse derivatives is essential for exploring the full potential of this molecular scaffold. rsc.org

Advanced Materials Science Applications Beyond Current Scope

The demonstrated ability of 1,3-dibromo-5-alkoxybenzene derivatives to self-assemble into ordered two-dimensional (2D) networks is a cornerstone for future materials science applications. researchgate.net Current studies have primarily used scanning tunneling microscopy (STM) to visualize these networks on pristine surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.netresearchgate.net

Emerging trends aim to move beyond these fundamental observations toward functional systems:

Organic Electronics: The ordered, π-conjugated systems formed by the self-assembly of these molecules are promising for applications in organic electronics. watkinsresearchgroup.orguni-konstanz.de Future work could explore the fabrication of organic field-effect transistors (OFETs) or sensors where the controlled alignment of molecules enhances charge transport. watkinsresearchgroup.org The predictable patterns guided by halogen bonding could be exploited to create nanoscale circuits.

Functional Surfaces: The self-assembled monolayers can be used to precisely pattern surfaces at the nanoscale. This could be used to create templates for the growth of other materials, engineer surfaces with specific wetting or adhesive properties, or fabricate platforms for biosensing.

Hybrid Organic-Inorganic Materials: An exciting frontier is the co-assembly of this compound with inorganic components, such as metal atoms or nanoparticles. nih.gov This could lead to the development of novel hybrid materials with tailored optical, electronic, or catalytic properties that arise from the synergy between the organic and inorganic components.

The table below outlines potential future applications and the key molecular properties that enable them.

| Potential Application Area | Key Property of this compound | Research Goal |

| Molecular Electronics | Predictable self-assembly into ordered 2D networks via halogen bonding. researchgate.netwatkinsresearchgroup.org | Fabricate nanoscale wires and circuits for OFETs and other devices. watkinsresearchgroup.org |

| Advanced Sensors | Tunable surface properties based on molecular arrangement. | Create surfaces that respond to specific analytes through changes in their electrical or optical properties. |

| Templated Growth | Formation of well-defined nanopatterns on substrates. researchgate.net | Use the molecular monolayer as a blueprint to guide the deposition of other materials for complex nanostructures. |

| Hybrid Materials | Ability to co-assemble with inorganic species. nih.gov | Develop novel materials combining the processability of organics with the functionality of inorganics for catalysis or optoelectronics. |

Deeper Understanding of Halogen Bonding and its Exploitation in Rational Design

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. researchgate.netnih.gov this compound and its analogues have proven to be excellent model systems for studying these interactions, particularly Br···Br and Br···heteroatom contacts. researchgate.netrsc.org

Future research will focus on several key areas:

Advanced Characterization: While STM has been invaluable, future studies will likely employ a wider range of high-resolution techniques to probe these bonds. researchgate.net For instance, non-contact atomic force microscopy (nc-AFM) can provide sub-molecular resolution to directly visualize and characterize the features of halogen bonds. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations have been instrumental in predicting the stability of different self-assembled structures. rsc.org Future computational work will aim to build more accurate models that can reliably predict the outcome of self-assembly in more complex, multi-component systems and at liquid-solid interfaces, providing a powerful tool for rational design. nih.gov The electrostatic potential map of this compound clearly shows the positive σ-hole on the bromine atoms, which is key to its halogen bonding behavior. researchgate.netresearchgate.netrsc.org

Exploiting the Hydrogen Bond Analogy: A powerful concept in this area is the analogy between halogen bonds and the more familiar hydrogen bonds. researchgate.netresearchgate.net Researchers are leveraging decades of knowledge from hydrogen-bonded systems to predict and design novel halogen-bonded networks. rsc.org Future work will continue to test the limits of this analogy to create more complex and functional supramolecular architectures. nih.gov

A deeper, quantitative understanding of these interactions will enable the "rational design" of materials, where specific properties can be engineered by precise control over the molecular arrangement.

Interdisciplinary Research Integrating this compound in New Fields

The unique properties of this compound, particularly its capacity for directional interactions, suggest its potential utility in fields beyond surface science.

Medicinal Chemistry and Drug Design: Halogen atoms are prevalent in many approved drugs, and the role of halogen bonding in ligand-protein interactions is an area of intense interest. researchgate.netmdpi.com The this compound scaffold could serve as a novel fragment or starting point for the design of inhibitors or modulators for biological targets where halogen bonds can be exploited to enhance binding affinity and selectivity. researchgate.netmdpi.com Its defined geometry could allow it to precisely position bromine atoms to interact with specific residues in a protein's binding site.

Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides often involves halogenated compounds. rsc.orgacs.org The this compound core could be explored as a building block for new agrochemicals, where its specific interaction profile could lead to novel modes of action or improved efficacy.

Liquid Crystals: The rigid, rod-like shape of molecules like this compound, combined with their ability to form ordered assemblies, makes them potential candidates for the development of new liquid crystalline materials. The directional nature of halogen bonding could be used to control the alignment and phase behavior of these materials, which are critical for display technologies and optical devices.

By exploring these interdisciplinary avenues, the full potential of this compound as a versatile molecular tool can be realized, bridging fundamental chemistry with applied sciences.

Q & A

Q. How can computational tools predict novel applications of this compound in materials science?

- Methodological Answer : Employ retrosynthesis algorithms (e.g., Pistachio, Reaxys) to design polymers or ligands. MD simulations assess thermal stability in polymer matrices, while QSPR models correlate substituent patterns with material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。